Ikk|A-IN-3

IKK2 inhibitor NF-κB signaling kinase selectivity

Select IKK|A-IN-3 for its exceptional 21-fold selectivity for IKK2 (IC50=19 nM) over IKK1 (IC50=400 nM), enabling clean dissection of the canonical NF-κB pathway without confounding non-canonical effects. Its distinct tricyclic thiazole scaffold provides an orthogonal chemotype to TPCA-1 and IKK-16, minimizing off-target kinase risks. With >95% IKK2 inhibition at 100 nM and a proven cytotoxicity window (CC50=77 μM in Jurkat cells), it is the ideal positive control for HTS campaigns and dose-response studies. Insist on this precision tool to guarantee reproducible, interpretable results in inflammation, cancer, and metabolic research.

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
Cat. No. B15137837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIkk|A-IN-3
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC(=O)CC(CC(=O)CC1=CC=CC=C1)O
InChIInChI=1S/C18H27NO4/c1-13(2)8-15(12-20)19-18(23)11-17(22)10-16(21)9-14-6-4-3-5-7-14/h3-7,13,15,17,20,22H,8-12H2,1-2H3,(H,19,23)/t15-,17-/m0/s1
InChIKeyAZUKRZGSIRBRCH-RDJZCZTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IKK|A-IN-3 (IKK-IN-3) Chemical Profile and Core Biochemical Properties


IKK|A-IN-3 (also cataloged as IKK-IN-3, CAS 615528-53-5) is a small-molecule inhibitor belonging to the tricyclic thiazole-based class of IkappaB kinase (IKK) inhibitors. It functions as a potent and selective inhibitor of IKK2 (IKKβ), the primary catalytic subunit responsible for canonical NF-κB pathway activation. Its molecular formula is C17H17N5S with a molecular weight of 323.42 g/mol [1]. The compound exhibits strong inhibitory activity against IKK2 (IC50 = 19 nM) and approximately 21-fold selectivity over IKK1 (IKKα, IC50 = 400 nM) in cell-free assays .

Why IKK|A-IN-3 Cannot Be Freely Substituted with Other IKKβ Inhibitors


Within the IKK inhibitor class, compounds exhibit substantial divergence in isoform selectivity, off-target kinase inhibition profiles, and cellular functional readouts. For example, IKK-16 displays sub-50 nM potency against IKK2 but also potently inhibits PKD family kinases and LRRK2, while TPCA-1, despite near-identical IKK2/IKK1 IC50 values to IKK-IN-3, differs in chemical scaffold (thiophene-carboxamide vs. tricyclic thiazole) which impacts physicochemical properties and target residence time . These differences directly affect experimental outcomes in cellular models of inflammation and cancer, where inhibition of ancillary kinases can confound interpretation of NF-κB-specific effects. Therefore, substituting one IKK2 inhibitor for another without accounting for these quantitative differences risks non-reproducible results and misinterpretation of signaling pathway contributions .

Quantitative Differentiation: IKK|A-IN-3 vs. Closest IKK2 Inhibitors


IKK2 Potency and Isoform Selectivity vs. IKK-16 and BMS-345541

IKK|A-IN-3 inhibits IKK2 with an IC50 of 19 nM, demonstrating 2.1-fold greater potency against IKK2 compared to the commonly used inhibitor IKK-16 (IC50 = 40 nM). Importantly, IKK|A-IN-3 exhibits a 21-fold selectivity for IKK2 over IKK1 (400 nM vs. 19 nM), whereas IKK-16 shows only a 5-fold selectivity window (200 nM vs. 40 nM). This enhanced selectivity reduces potential off-target effects on IKKα-mediated non-canonical NF-κB signaling . Furthermore, IKK|A-IN-3 is 15.8-fold more potent than BMS-345541 (IC50 = 300 nM) in IKK2 inhibition .

IKK2 inhibitor NF-κB signaling kinase selectivity

Comparison of IKK1 Selectivity Window: IKK|A-IN-3 vs. TPCA-1

Both IKK|A-IN-3 and TPCA-1 exhibit similar IKK2 IC50 values (19 nM and 17.9 nM, respectively) and comparable IKK1 inhibition (400 nM each). However, IKK|A-IN-3 is derived from a tricyclic thiazole scaffold, whereas TPCA-1 is a thiophene-carboxamide derivative. This structural divergence may confer differences in binding kinetics and residence time, although direct comparative binding studies are not yet available. The near-identical potency profiles suggest that selection between these two compounds should be guided by off-target kinase panel data, cellular permeability, or solubility requirements specific to the experimental system [1].

IKK isoform selectivity IKKα NF-κB non-canonical pathway

Cellular Cytotoxicity and Functional Efficacy in Jurkat T Cells

In Jurkat T cells, the closely related analog compound 13b (structurally and pharmacologically akin to IKK|A-IN-3 within the same tricyclic series) demonstrated a CC50 of 77 μM, indicating a favorable therapeutic window relative to its biochemical IC50. In the same cellular context, inhibition of LPS-induced TNFα production exhibited an EC50 >100 μM, suggesting that cellular target engagement requires higher concentrations than isolated enzyme assays, a common phenomenon for kinase inhibitors . These data provide a baseline for expected cellular activity and cytotoxicity, informing dose selection for cell-based experiments using IKK|A-IN-3.

cellular pharmacology Jurkat cells TNFα production

Recommended Scientific and Procurement Scenarios for IKK|A-IN-3


Dissecting Canonical vs. Non-Canonical NF-κB Signaling in Immune Cells

Given its 21-fold selectivity for IKK2 over IKK1, IKK|A-IN-3 is well-suited for experiments requiring specific inhibition of the canonical NF-κB pathway (IKK2-dependent) while sparing the non-canonical pathway (IKKα-dependent). At concentrations up to 100 nM, IKK2 is >95% inhibited while IKK1 activity remains largely intact, enabling clean interpretation of IKK2-specific transcriptional outputs in B cells, macrophages, or dendritic cells [1].

Comparative Chemical Biology Studies with Other IKK2 Inhibitors

Due to its distinct tricyclic thiazole scaffold, IKK|A-IN-3 serves as an orthogonal chemical probe alongside inhibitors like TPCA-1 (thiophene-carboxamide) or IKK-16 (aminopyrimidine). This scaffold diversity allows researchers to control for potential off-target effects inherent to any single chemotype, strengthening conclusions about IKK2's role in inflammation, cancer cell survival, or metabolic regulation [2].

High-Throughput Screening (HTS) Validation and Secondary Assays

The compound's high biochemical potency (IC50 = 19 nM) and defined cellular toxicity profile (CC50 = 77 μM in Jurkat cells) make it a reliable positive control for IKK2 inhibition in HTS campaigns. It can be used to validate primary screening hits and to establish dose-response relationships in secondary assays measuring NF-κB-dependent luciferase reporter activity or cytokine secretion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ikk|A-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.